Cas no 1004644-53-4 (2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide)

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide 化学的及び物理的性質
名前と識別子
-
- AKOS B007159
- ART-CHEM-BB B007159
- 2-(4-methylpyrazol-1-yl)acetohydrazide
- 2-(4-methyl-1-pyrazolyl)acetohydrazide
- 2-(4-methylpyrazol-1-yl)ethanehydrazide
- 2-(4-Methyl-1H-pyrazol-1-yl)acetohydrazide
- (4-METHYL-PYRAZOL-1-YL)-ACETIC ACID HYDRAZIDE
- 1H-pyrazole-1-acetic acid, 4-methyl-, hydrazide
- BBL039640
- STK349033
- (4-Methyl-pyrazol-1-yl)-acetic acid hydrazide
- 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide
- EN300-228382
- SCHEMBL12890256
- ALBB-014655
- 1004644-53-4
- AKOS000308239
- ZINC02549482
-
- MDL: MFCD03419611
- インチ: 1S/C6H10N4O/c1-5-2-8-10(3-5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11)
- InChIKey: GMFBGQRLQKYAPC-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])N1C([H])=C(C([H])([H])[H])C([H])=N1)N([H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 154.08546096Da
- どういたいしつりょう: 154.08546096Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9
- 疎水性パラメータ計算基準値(XlogP): -0.7
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228382-0.05g |
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |
1004644-53-4 | 95% | 0.05g |
$468.0 | 2024-06-20 | |
Enamine | EN300-228382-5.0g |
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |
1004644-53-4 | 95% | 5.0g |
$1614.0 | 2024-06-20 | |
Enamine | EN300-228382-1.0g |
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |
1004644-53-4 | 95% | 1.0g |
$557.0 | 2024-06-20 | |
Enamine | EN300-228382-0.5g |
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |
1004644-53-4 | 95% | 0.5g |
$535.0 | 2024-06-20 | |
Enamine | EN300-228382-1g |
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |
1004644-53-4 | 1g |
$557.0 | 2023-09-15 | ||
Fluorochem | 026788-1g |
4-Methyl-1H-pyrazol-1-yl)acetic acid hydrazide |
1004644-53-4 | 1g |
£114.00 | 2022-03-01 | ||
Enamine | EN300-228382-10g |
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |
1004644-53-4 | 10g |
$2393.0 | 2023-09-15 | ||
Ambeed | A1073506-5g |
2-(4-Methyl-1h-pyrazol-1-yl)acetohydrazide |
1004644-53-4 | 95% | 5g |
$623.0 | 2024-04-26 | |
Enamine | EN300-228382-0.1g |
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |
1004644-53-4 | 95% | 0.1g |
$490.0 | 2024-06-20 | |
Enamine | EN300-228382-10.0g |
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |
1004644-53-4 | 95% | 10.0g |
$2393.0 | 2024-06-20 |
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazideに関する追加情報
Comprehensive Overview of 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide (CAS No. 1004644-53-4): Properties, Applications, and Research Insights
2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide (CAS No. 1004644-53-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This hydrazide derivative features a pyrazole ring substituted with a methyl group at the 4-position, linked to an acetohydrazide moiety. Its chemical formula C6H10N4O and molecular weight of 154.17 g/mol make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a scaffold for drug discovery, given its ability to form hydrogen bonds and participate in diverse chemical reactions.
In recent years, the demand for heterocyclic compounds like 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide has surged, driven by trends in precision medicine and sustainable agriculture. Search engine analytics reveal frequent queries such as "pyrazole derivatives in cancer research" and "hydrazide-based agrochemicals," reflecting its multidisciplinary relevance. The compound’s synthon versatility allows modifications at both the pyrazole and hydrazide functional groups, enabling tailored applications. For instance, its metal-chelating properties are explored in catalytic systems, while its bioisosteric potential makes it valuable in optimizing drug pharmacokinetics.
Synthetic routes to CAS No. 1004644-53-4 typically involve condensation reactions between 4-methyl-1H-pyrazole and ethyl chloroacetate, followed by hydrazinolysis. Advanced purification techniques like column chromatography or recrystallization ensure high purity (>98%), critical for research reproducibility. Spectroscopic characterization via NMR (¹H and ¹³C) and mass spectrometry confirms its structural integrity, with key peaks at δ 2.25 ppm (methyl protons) and 168.5 ppm (carbonyl carbon). Thermal stability studies (DSC/TGA) indicate decomposition above 220°C, suggesting suitability for high-temperature applications.
Beyond laboratory synthesis, 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide is investigated for its biological activity. Preliminary studies highlight its role as a precursor for antimicrobial agents, with modified derivatives showing efficacy against Gram-positive bacteria. In agrochemistry, it serves as a building block for plant growth regulators, aligning with the global shift toward eco-friendly pesticides. These applications resonate with trending topics like "antibiotic alternatives" and "green chemistry innovations," enhancing its visibility in scientific discourse.
From a commercial perspective, suppliers of CAS 1004644-53-4 emphasize compliance with REACH regulations and provide detailed safety data sheets (SDS). Storage recommendations include inert atmospheres and desiccants to prevent hydrolysis. As the compound gains traction, patent filings related to its derivatives have increased, particularly in oncological therapeutics and crop protection technologies. This aligns with market analytics predicting growth in custom synthesis services for niche intermediates.
Future research directions may explore computational modeling of 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide to predict reactivity patterns or optimize yield in continuous flow systems. Collaborative efforts between academia and industry could accelerate its adoption in high-throughput screening libraries. With its balanced lipophilicity (LogP ~0.8) and moderate solubility, this compound exemplifies the convergence of medicinal chemistry and materials science, addressing contemporary challenges in both fields.
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